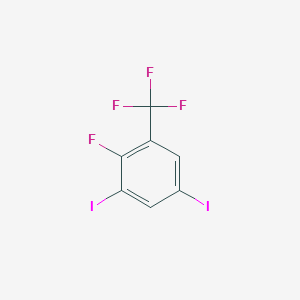
2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H2F4I2. This compound is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industrial applications .
Preparation Methods
The synthesis of 2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the iodination of 2-fluoro-3-(trifluoromethyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired positions on the benzene ring .
Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl or alkyne derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups attached to the benzene ring.
Scientific Research Applications
2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of halogenated aromatic compounds’ interactions with biological systems.
Medicine: The compound’s derivatives may have potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene depends on its specific applicationThe fluorine and iodine atoms can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity .
Comparison with Similar Compounds
2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene can be compared with other halogenated aromatic compounds, such as:
1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene: This compound has bromine atoms instead of iodine, which can affect its reactivity and applications.
1,4-Dichloro-2-(trifluoromethyl)benzene: The presence of chlorine atoms instead of iodine can lead to different chemical properties and uses.
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which can enhance its electron-withdrawing effects and influence its reactivity.
The uniqueness of this compound lies in its specific combination of fluorine, iodine, and trifluoromethyl groups, which impart distinct chemical and physical properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H2F4I2 |
|---|---|
Molecular Weight |
415.89 g/mol |
IUPAC Name |
2-fluoro-1,5-diiodo-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2F4I2/c8-6-4(7(9,10)11)1-3(12)2-5(6)13/h1-2H |
InChI Key |
RFNHQWBAHTZFAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















